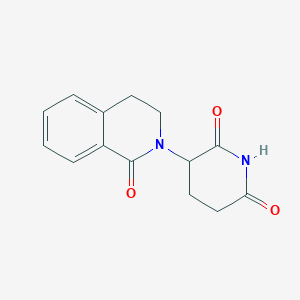
3-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-2,6-Piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione typically involves the construction of the tetrahydroisoquinoline core followed by the introduction of the piperidine-2,6-dione moiety. Common synthetic strategies include:
Pictet-Spengler Reaction: This reaction involves the condensation of an amino acid with an aldehyde or ketone to form the tetrahydroisoquinoline core.
Cyclization Reactions: Subsequent cyclization reactions are employed to introduce the piperidine-2,6-dione moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent against various diseases, including neurodegenerative disorders and infections.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industry: It may have applications in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of 3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymes and receptors, leading to changes in cellular signaling and function . Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione: A structurally related compound with different biological activities.
Uniqueness
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione is unique due to its specific combination of the isoquinoline and piperidine-2,6-dione moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(1-oxo-3,4-dihydroisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c17-12-6-5-11(13(18)15-12)16-8-7-9-3-1-2-4-10(9)14(16)19/h1-4,11H,5-8H2,(H,15,17,18) |
InChI Key |
PMOAUWYNOWSKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)


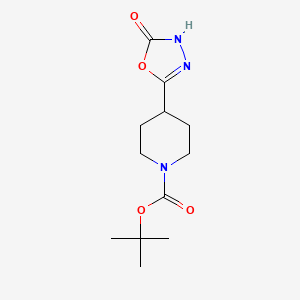
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
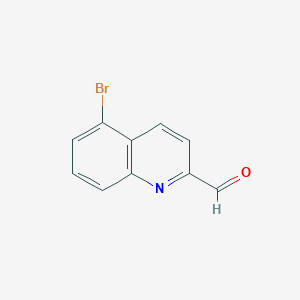
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
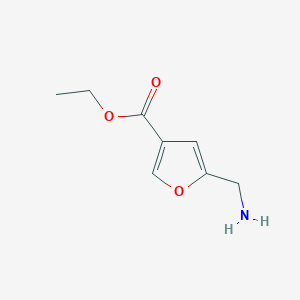
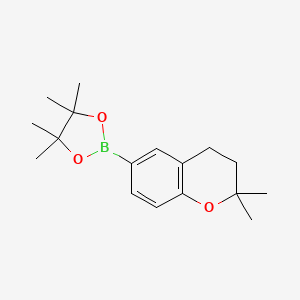
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
